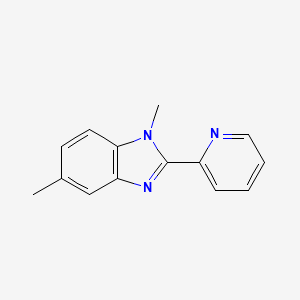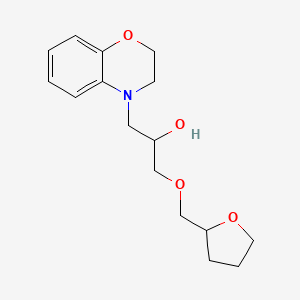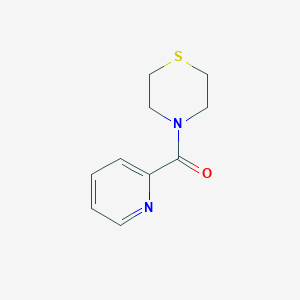
1,5-Dimethyl-2-pyridin-2-ylbenzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethyl-2-pyridin-2-ylbenzimidazole (DPB) is a heterocyclic compound that has been extensively studied in the field of biochemistry and pharmacology. DPB is a derivative of benzimidazole and is known for its potent antioxidant and anti-inflammatory properties. The aim of
Mecanismo De Acción
1,5-Dimethyl-2-pyridin-2-ylbenzimidazole exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. 1,5-Dimethyl-2-pyridin-2-ylbenzimidazole has been shown to activate the Nrf2 pathway, which is a key regulator of cellular antioxidant defense mechanisms. 1,5-Dimethyl-2-pyridin-2-ylbenzimidazole also inhibits the NF-κB pathway, which is a major mediator of inflammation.
Biochemical and Physiological Effects:
1,5-Dimethyl-2-pyridin-2-ylbenzimidazole has been shown to have a variety of biochemical and physiological effects, including the suppression of oxidative stress, inflammation, and apoptosis. 1,5-Dimethyl-2-pyridin-2-ylbenzimidazole has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, 1,5-Dimethyl-2-pyridin-2-ylbenzimidazole has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,5-Dimethyl-2-pyridin-2-ylbenzimidazole has several advantages for lab experiments, including its potent antioxidant and anti-inflammatory properties, as well as its ability to activate the Nrf2 pathway. However, 1,5-Dimethyl-2-pyridin-2-ylbenzimidazole has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 1,5-Dimethyl-2-pyridin-2-ylbenzimidazole, including its potential use as a therapeutic agent in various diseases, the development of more efficient synthesis methods, and the investigation of its potential toxicity and safety profile. Additionally, the combination of 1,5-Dimethyl-2-pyridin-2-ylbenzimidazole with other compounds may enhance its therapeutic effects and reduce its potential toxicity. Overall, 1,5-Dimethyl-2-pyridin-2-ylbenzimidazole has great potential as a therapeutic agent and warrants further investigation.
Conclusion:
In conclusion, 1,5-Dimethyl-2-pyridin-2-ylbenzimidazole is a heterocyclic compound that has potent antioxidant and anti-inflammatory properties. 1,5-Dimethyl-2-pyridin-2-ylbenzimidazole has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. 1,5-Dimethyl-2-pyridin-2-ylbenzimidazole exerts its effects by scavenging free radicals and inhibiting inflammation. 1,5-Dimethyl-2-pyridin-2-ylbenzimidazole has several advantages for lab experiments, including its potent antioxidant and anti-inflammatory properties, but also has some limitations. Future research on 1,5-Dimethyl-2-pyridin-2-ylbenzimidazole should focus on its potential use as a therapeutic agent, the development of more efficient synthesis methods, and the investigation of its potential toxicity and safety profile.
Métodos De Síntesis
1,5-Dimethyl-2-pyridin-2-ylbenzimidazole can be synthesized using a variety of methods, including the condensation of 2-amino-3,5-dimethylpyridine with o-phenylenediamine in the presence of a dehydrating agent such as polyphosphoric acid. Another method involves the reaction of 2-cyano-3,5-dimethylpyridine with o-phenylenediamine in the presence of a reducing agent such as sodium borohydride.
Aplicaciones Científicas De Investigación
1,5-Dimethyl-2-pyridin-2-ylbenzimidazole has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. 1,5-Dimethyl-2-pyridin-2-ylbenzimidazole has been shown to have potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of oxidative stress-related diseases.
Propiedades
IUPAC Name |
1,5-dimethyl-2-pyridin-2-ylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-10-6-7-13-12(9-10)16-14(17(13)2)11-5-3-4-8-15-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBITEUSBVFQAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=N2)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine](/img/structure/B7527381.png)
![2,2-dimethyl-N-[(6-methylpyridin-3-yl)methyl]propanamide](/img/structure/B7527388.png)
![2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B7527397.png)
![1-(4-benzylmorpholin-2-yl)-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B7527400.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-6-pyrazol-1-ylpyrazin-2-amine](/img/structure/B7527407.png)
![N-methyl-2-[4-(thieno[2,3-d]pyrimidin-4-ylamino)pyrazol-1-yl]acetamide](/img/structure/B7527424.png)

![5-bromo-N-[(4-bromothiophen-2-yl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7527428.png)
![N-[5-[(3,4-dimethylphenyl)methyl]-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide](/img/structure/B7527433.png)
![N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide](/img/structure/B7527434.png)
![N-[(4-bromothiophen-2-yl)methyl]-2,5-difluoro-N-methylbenzamide](/img/structure/B7527436.png)
![N-[4-(5-chloro-1-methylbenzimidazol-2-yl)-1,3-thiazol-2-yl]-N-ethylacetamide](/img/structure/B7527449.png)
![N-(2-methoxyphenyl)-1-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7527459.png)